

# Structural Validation of 2-Arylazocanes: A Comparative Guide for Researchers

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## Compound of Interest

Compound Name: 2-Phenylazocane

Cat. No.: B15273238

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For researchers, scientists, and drug development professionals, the rigorous structural validation of novel synthesized compounds is a cornerstone of chemical research. This guide provides a comparative overview of the analytical techniques and experimental data essential for the unequivocal structural determination of 2-arylazocanes, a class of saturated eight-membered nitrogen-containing heterocycles with significant potential in medicinal chemistry.

Due to the limited availability of public data on the specific molecule **2-phenylazocane**, this guide will focus on the broader, well-documented class of 2-arylazocanes. We will present a comparative analysis of validation methodologies using hypothetical, yet representative, data for a synthesized 2-arylazocane and a relevant alternative for comparison.

## Comparative Structural Validation Data

The following tables summarize the key experimental data used to confirm the structure of a synthesized 2-arylazocane and a comparative analogue, a 2-alkylazocane.

Table 1: Spectroscopic Data Comparison

Analytical Technique	Synthesized 2-Arylazocane (Example)	Comparative 2-Alkylazocane (Example)	Key Observations for Structural Elucidation
$^1\text{H}$ NMR ( $\text{CDCl}_3$ , 400 MHz)	$\delta$ 7.20-7.40 (m, 5H, Ar-H), 4.10 (t, 1H, CH-Ar), 2.80-3.00 (m, 2H, N-CH <sub>2</sub> ), 1.50-1.90 (m, 10H, -(CH <sub>2</sub> ) <sub>5</sub> -)	$\delta$ 3.50 (q, 1H, CH-Alkyl), 2.70-2.90 (m, 2H, N-CH <sub>2</sub> ), 2.10 (q, 2H, Alkyl-CH <sub>2</sub> ), 1.40-1.80 (m, 10H, -(CH <sub>2</sub> ) <sub>5</sub> -), 0.95 (t, 3H, Alkyl-CH <sub>3</sub> )	The presence of aromatic protons ( $\delta$ 7.20-7.40) in the 2-arylazocane is a key differentiator. The chemical shift of the proton at the 2-position is significantly downfield in the aryl derivative due to the deshielding effect of the aromatic ring.
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ , 100 MHz)	$\delta$ 145.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 65.0 (C-2), 48.0 (C-8), 35.0, 29.0, 26.0, 25.5, 25.0 (C-3 to C-7)	$\delta$ 58.0 (C-2), 47.5 (C-8), 34.5, 29.5, 26.5, 25.0, 24.5 (C-3 to C-7), 28.0 (Alkyl-CH <sub>2</sub> ), 14.0 (Alkyl-CH <sub>3</sub> )	Aromatic carbon signals in the 2-arylazocane are absent in the 2-alkylazocane. The chemical shift of C-2 is also influenced by the nature of the substituent.
FT-IR (KBr, $\text{cm}^{-1}$ )	3050 (Ar C-H stretch), 2920, 2850 (Aliphatic C-H stretch), 1600, 1490 (C=C aromatic stretch), 1100 (C-N stretch)	2925, 2855 (Aliphatic C-H stretch), 1105 (C-N stretch)	The characteristic aromatic C-H and C=C stretching vibrations in the 2-arylazocane spectrum are absent in the 2-alkylazocane.
Mass Spec. (ESI-MS)	$m/z = [\text{M}+\text{H}]^+$ calculated for $\text{C}_{13}\text{H}_{19}\text{N}$ : 190.1596, found: 190.1598	$m/z = [\text{M}+\text{H}]^+$ calculated for $\text{C}_9\text{H}_{19}\text{N}$ : 142.1596, found: 142.1599	High-resolution mass spectrometry provides the exact mass, which confirms the

molecular formula and distinguishes between the two compounds based on their different masses.

Table 2: Elemental Analysis Data

Element	Synthesized 2-Arylazocane (Theoretical %)	Synthesized 2-Arylazocane (Found %)	Comparative 2-Alkylazocane (Theoretical %)	Comparative 2-Alkylazocane (Found %)
Carbon (C)	82.48	82.51	76.53	76.55
Hydrogen (H)	10.12	10.15	13.56	13.59
Nitrogen (N)	7.40	7.38	9.92	9.89

## Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison.

### Synthesis of a 2-Arylazocane (General Procedure)

A solution of the corresponding  $\omega$ -haloamine hydrohalide in a suitable solvent is neutralized. The free amine is then subjected to cyclization under basic conditions, often with heating. The crude product is purified by column chromatography.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform ( $\text{CDCl}_3$ ) as the solvent and tetramethylsilane (TMS) as an internal standard.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are recorded on a spectrometer using potassium bromide (KBr) pellets.

## Mass Spectrometry (MS)

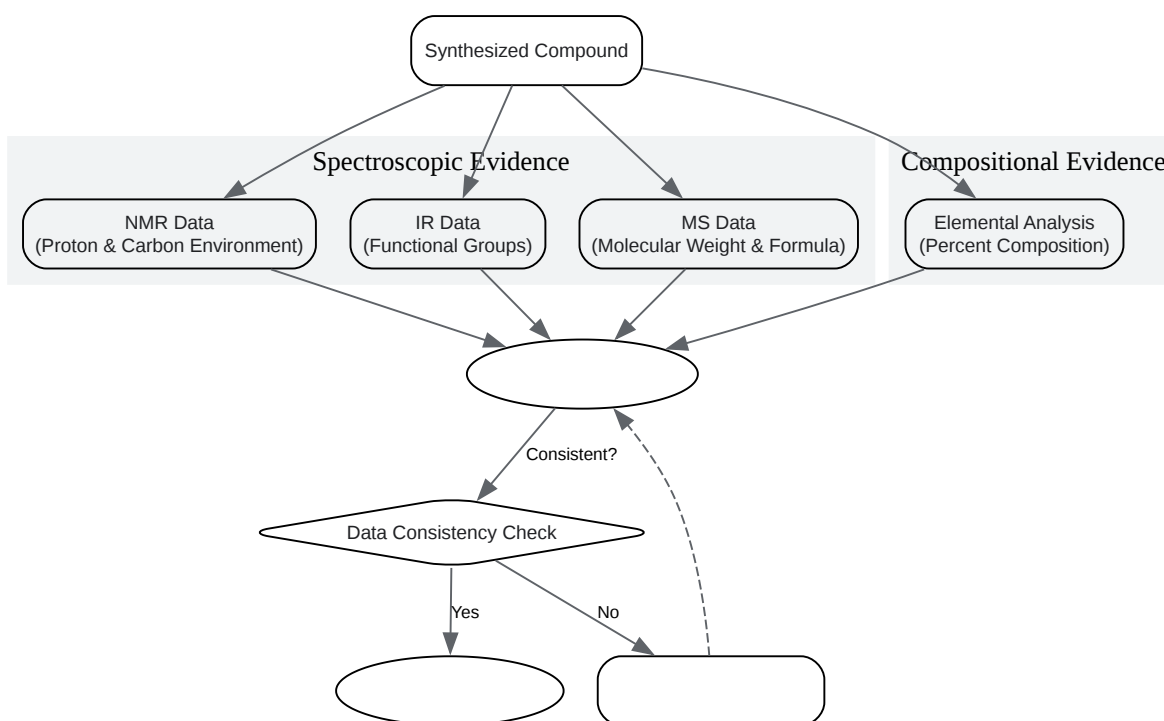
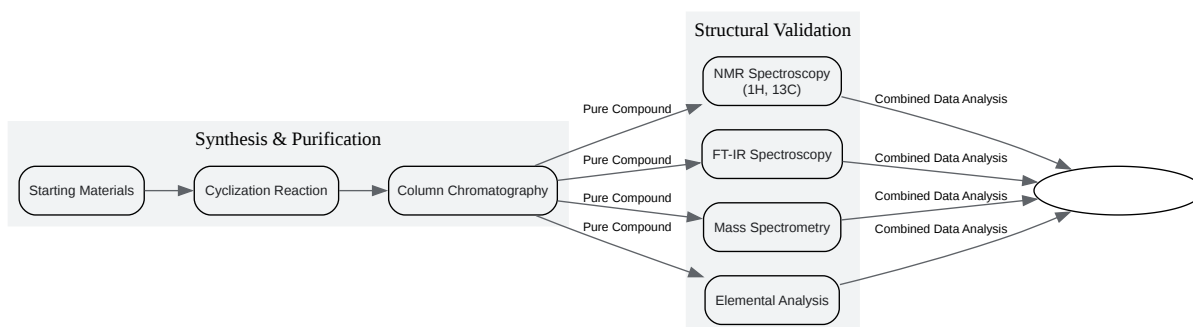
High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

## Elemental Analysis

Carbon, hydrogen, and nitrogen content are determined using a CHN elemental analyzer.

## Visualizing Experimental Workflows

Clear diagrams of experimental and logical flows are essential for understanding the validation process.



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